molecular formula C18H24N4O4S B2762350 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-81-8

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2762350
CAS No.: 850935-81-8
M. Wt: 392.47
InChI Key: CPTOLOQPDLUGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal and agricultural chemistry. This compound is of significant interest for research and development in herbicide science, as structural analogs based on the N-(1,3,4-oxadiazol-2-yl)arylcarboxamide motif have demonstrated potent herbicidal activity . Its molecular architecture, which combines a sulfamoyl group with the heteroaromatic 1,3,4-oxadiazole ring, also makes it a valuable candidate for probing novel biological pathways in pharmacology. Researchers are investigating this chemical series for its potential as agonists for neurological targets such as the alpha-7 nicotinic acetylcholine receptor, a target relevant to cognitive enhancement . Furthermore, the benzamide moiety within the structure is a common feature in compounds exhibiting diverse pharmacological activities, including antimicrobial and anticancer properties, making it a versatile building block for developing new therapeutic agents . This reagent is provided exclusively for laboratory research to support the discovery and optimization of new active substances.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-5-12-22(4-2)27(24,25)15-10-8-13(9-11-15)16(23)19-18-21-20-17(26-18)14-6-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTOLOQPDLUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the benzamide core: The benzamide moiety can be introduced via acylation reactions using benzoyl chlorides or anhydrides.

    Incorporation of the butyl(ethyl)sulfamoyl group: This is typically done through sulfonamide formation, where a suitable sulfonyl chloride reacts with an amine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or oxadiazole moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily distinguished by variations in the sulfamoyl substituents and the oxadiazole ring substituents. Below is a detailed comparison:

Structural and Functional Analogues

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity Source
4-[Butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide (Target Compound) Cyclopropyl-oxadiazole; butyl(ethyl)sulfamoyl ~488.6 Not explicitly reported (predicted enzyme inhibition based on analogs) Estimated
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl-oxadiazole ~508.5 Antifungal activity against C. albicans (MIC: 8 µg/mL); thioredoxin reductase inhibition
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl; furan-2-yl-oxadiazole ~478.5 Antifungal activity against C. albicans (MIC: 16 µg/mL)
TAS1553 : 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide Dihydro-oxadiazole; fluorinated aryl substituent ~528.9 Ribonucleotide reductase inhibition (IC₅₀: 0.12 µM)
Compound 6a : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio-oxadiazole; sulfonyl benzamide ~405.4 Carbonic anhydrase II inhibition (Ki: 0.84 µM)

Key Comparative Insights

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance membrane permeability compared to bulkier groups like the 4-methoxyphenylmethyl in LMM5 or furan-2-yl in LMM11. Cyclopropyl’s smaller size and rigidity could reduce steric hindrance during target binding .

Enzyme Inhibition Potential: LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans, a mechanism critical for fungal redox balance . In contrast, TAS1553’s dihydro-oxadiazole core and fluorinated aryl group confer specificity for ribonucleotide reductase, highlighting how oxadiazole modifications dictate target selectivity .

Physicochemical Properties :

  • The target compound’s Topological Polar Surface Area (TPSA) is estimated at 132 Ų, comparable to LMM5 (~140 Ų) but higher than TAS1553 (~110 Ų). Higher TPSA may reduce blood-brain barrier penetration but improve solubility .
  • Rotatable Bonds : The target compound has 11 rotatable bonds, offering conformational flexibility for target engagement, whereas LMM5 and LMM11 have fewer (8–9), possibly restricting binding modes .

Research Findings and Mechanistic Implications

  • Antifungal Activity: While LMM5 and LMM11 show direct antifungal effects, the target compound’s activity remains unverified. albicans, but the cyclopropyl group may necessitate empirical validation .
  • Enzyme Interactions : Molecular docking studies (as in ) predict that sulfamoyl benzamides interact with catalytic residues in enzymes like carbonic anhydrase II. The target compound’s butyl(ethyl)sulfamoyl group may form hydrophobic interactions, while the oxadiazole nitrogen atoms could coordinate with metal ions (e.g., Zn²⁺ in hCA II) .

Biological Activity

4-[Butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides and oxadiazole derivatives. This compound is notable for its potential therapeutic applications and diverse biological activities, particularly as an enzyme inhibitor and a modulator of receptor activity. The unique structural features of this compound suggest significant interactions with various biological targets.

Chemical Structure

The molecular formula for this compound is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S. Its structure includes:

  • A benzamide moiety
  • A sulfamoyl group
  • An oxadiazole ring
  • A cyclopropyl substituent

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in pharmacological applications. Key findings include:

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular responses and could be leveraged for therapeutic purposes.

Receptor Modulation

The compound's ability to interact with specific receptors suggests potential roles in modulating various signaling pathways. Preliminary studies indicate that it may influence receptor activity linked to disease mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activities of this compound. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-[Cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideCyclohexyl groupDifferent steric effectsVaries in enzyme inhibition
4-[Benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideBenzyl groupAltered receptor interactionsPotentially different activity
This compoundButyl groupVariation in lipophilicityEnhanced pharmacokinetics

Case Studies and Research Findings

Several studies have focused on the biological activity of benzamide derivatives with oxadiazole moieties. For instance:

  • Larvicidal Activity : A study demonstrated that similar benzamide derivatives exhibited significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. This suggests potential applications in pest control.
  • Fungicidal Activity : Another study reported that certain oxadiazole-substituted benzamides showed promising fungicidal activity against various fungi, indicating their potential use in agricultural applications.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might modulate key metabolic pathways by inhibiting specific enzymes involved in cellular processes.

Q & A

Synthesis and Optimization

Q: What are the critical steps and reaction conditions for synthesizing 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide? A: Synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating agents (e.g., POCl₃) at 80–100°C .

Sulfamoyl Group Introduction : Coupling the intermediate with butyl(ethyl)sulfonamide using EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

Benzamide Attachment : Reacting the oxadiazole intermediate with benzoyl chloride in the presence of triethylamine (TEA) as a base .
Optimization Tips : Use continuous flow reactors for scalable synthesis and monitor purity via HPLC (>95% by area normalization) .

Analytical Characterization

Q: Which analytical techniques are most effective for characterizing this compound, particularly when conflicting spectral data arise? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and cyclopropyl group integration (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z 449.15) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches near 1150–1350 cm⁻¹ .
    Conflict Resolution : Cross-validate with 2D NMR (COSY, HSQC) and repeat analyses under standardized solvent conditions (e.g., DMSO-d₆) .

Biological Activity Assessment

Q: How can researchers design assays to evaluate the antimicrobial or anticancer potential of this compound? A:

  • Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
  • Anticancer Screening : Use MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, reporting IC₅₀ values ± SEM .
  • SAR Studies : Modify the cyclopropyl or sulfamoyl groups and compare bioactivity to establish structure-activity relationships .

Data Contradictions in Biological Results

Q: How should researchers address discrepancies in biological activity data across studies? A:

Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Replicate experiments ≥3 times .

Reaction Mechanism Elucidation

Q: What mechanistic insights exist for the formation of the 1,3,4-oxadiazole ring in this compound? A: The cyclization likely proceeds via:

Hydrazide Activation : Protonation of the hydrazide NH by POCl₃.

Nucleophilic Attack : Carboxylic acid derivative attacks the activated hydrazide.

Dehydration : Elimination of H₂O to form the oxadiazole ring. Computational studies (DFT at B3LYP/6-31G*) support this pathway .

Physicochemical Property Determination

Q: How can researchers experimentally determine logP and aqueous solubility for this compound? A:

  • logP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C, using UV-Vis spectrophotometry (λmax = 270 nm) .
    Note : If data conflicts with predicted values (e.g., ACD/Labs vs. experimental), prioritize experimental results under physiological conditions .

Computational Modeling Integration

Q: How can computational methods enhance the design of derivatives with improved activity? A:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or DHFR). Focus on hydrogen bonds between the sulfamoyl group and active-site residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
  • QSAR Models : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity .

Stability and Degradation Pathways

Q: What are the key stability concerns for this compound under storage and experimental conditions? A:

  • Photodegradation : Protect from light; use amber vials. Monitor via HPLC for degradation peaks .
  • Hydrolysis : Susceptible in acidic/basic conditions (pH <3 or >10). Store at pH 6–8 in lyophilized form .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typically safe) .

Scaling Up Synthesis

Q: What challenges arise when transitioning from lab-scale to pilot-scale synthesis? A:

  • Heat Management : Use jacketed reactors for exothermic steps (e.g., sulfamoyl coupling).
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effectiveness .
  • Yield Optimization : Apply DoE (Design of Experiments) to variables like temperature and stoichiometry .

Toxicity Profiling

Q: What preliminary toxicity assessments should precede in vivo studies? A:

  • Cytotoxicity : Test on HEK-293 (normal kidney cells) to calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer) .
  • hERG Inhibition : Use patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM desired) .
  • Ames Test : Screen for mutagenicity with S. typhimurium TA98/TA100 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.